Tazobactam Impurity Identity: A Unique Regulatory and Analytical Differentiation
5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1006476-87-4) has been specifically identified as an impurity of Tazobactam, a clinically used β-lactamase inhibitor . This impurity identity is not shared by its closest structural analogs, including the unsubstituted benzyl analog (CAS 1006476-59-0) or the 4-fluoro-benzyl analog (CAS 1006476-77-2), neither of which has been documented in Tazobactam impurity profiles. Tazobactam purification patents describe the challenge of removing isomeric impurities containing the p-methoxybenzyl moiety, with impurity levels reported in the range of 15-22% in crude product requiring reduction to ≤0.5% for pharmaceutical grade material [1].
| Evidence Dimension | Documented pharmaceutical impurity identity |
|---|---|
| Target Compound Data | Listed as Tazobactam impurity (CAS 1006476-87-4); p-methoxybenzyl-containing isomeric impurity levels 15-22% in crude Tazobactam |
| Comparator Or Baseline | 5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1006476-59-0): No documented Tazobactam impurity identity; 5-(4-Fluoro-benzylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1006476-77-2): No documented Tazobactam impurity identity |
| Quantified Difference | Qualitative binary differentiation: documented impurity identity vs. no documented identity |
| Conditions | Tazobactam pharmaceutical impurity profiling; patent literature on Tazobactam purification processes |
Why This Matters
For analytical laboratories developing Tazobactam impurity methods or pharmaceutical manufacturers conducting impurity profiling, this compound provides a direct reference standard utility that its structural analogs cannot fulfill.
- [1] US Patent Application 20050228176. Process for the preparation of tazobactam in pure form. Describes isomeric impurity containing p-methoxybenzyl group at levels of 15-22% requiring purification to ≤0.5%. View Source
